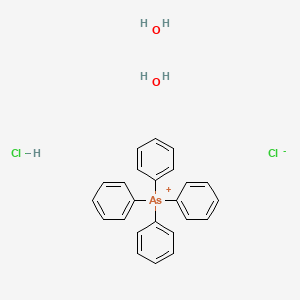

Tetraphenylarsonium chloride hydrochloride dihydrate

Description

Tetraphenylarsonium chloride hydrochloride dihydrate (TPACl·HCl·2H₂O) is a quaternary arsonium salt with the molecular formula C₂₄H₂₃AsCl₂O and a molecular weight of 473.27 g/mol . It crystallizes as white needles or powder and is highly toxic, requiring careful handling due to its hazardous nature (H301, H331, H350, H410) .

Properties

IUPAC Name |

tetraphenylarsanium;chloride;dihydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As.2ClH.2H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;;/h1-20H;2*1H;2*1H2/q+1;;;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBZTBZMLIBQOV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.O.Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25AsCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301103159 | |

| Record name | Tetraphenylarsonium chloride hydrochloride hydrate (1:1:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21006-74-6 | |

| Record name | Tetraphenylarsonium chloride hydrochloride hydrate (1:1:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tetraphenylarsonium chloride hydrochloride dihydrate is synthesized through a series of reactions starting from triphenylarsine. The synthetic route involves the following steps :

-

Bromination: : Triphenylarsine reacts with bromine to form triphenylarsine dibromide. [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]

-

Hydrolysis: : Triphenylarsine dibromide undergoes hydrolysis to form triphenylarsine oxide. [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]

-

Grignard Reaction: : Triphenylarsine oxide reacts with phenylmagnesium bromide to form tetraphenylarsonium bromide. [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]

-

Acidification: : Tetraphenylarsonium bromide is treated with hydrochloric acid to form tetraphenylarsonium chloride. [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]

-

Neutralization: : The final step involves neutralization with sodium hydroxide to obtain tetraphenylarsonium chloride. [(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O]

Chemical Reactions Analysis

Tetraphenylarsonium chloride hydrochloride dihydrate undergoes various types of chemical reactions, including:

-

Substitution Reactions: : It can participate in substitution reactions where the chloride ion is replaced by other anions. For example, it can react with sodium cyanide to form tetraphenylarsonium cyanide. [(C₆H₅)₄AsCl + NaCN → (C₆H₅)₄AsCN + NaCl]

-

Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, although specific examples are less commonly documented.

-

Complex Formation: : Tetraphenylarsonium chloride can form complexes with various anions, making it useful in solubilizing polyatomic anions in organic media .

Scientific Research Applications

Organic Synthesis

Tetraphenylarsonium chloride hydrochloride dihydrate is widely used as a reagent in organic synthesis. It serves as a precursor for the formation of arsonium salts, which are valuable intermediates in various chemical reactions.

Key Reactions

- Heck Reaction : TPA·HCl·2H₂O acts as a catalyst in Heck reactions, promoting the formation of carbon-carbon bonds between alkenes and aryl halides.

- Suzuki-Miyaura Coupling : It facilitates Suzuki-Miyaura couplings, crucial for synthesizing biaryl compounds.

| Reaction Type | Description |

|---|---|

| Heck Reaction | Carbon-carbon bond formation between alkenes and aryl halides |

| Suzuki-Miyaura Coupling | Formation of biaryl compounds |

Analytical Chemistry

In analytical chemistry, TPA·HCl·2H₂O is employed for detecting and quantifying arsenic compounds. It enhances the solubility of polyatomic anions in organic media, aiding in various analytical methods.

Applications

- Environmental Studies : Used to assess arsenic levels in environmental samples.

- Health Research : Provides reliable data on arsenic exposure and toxicity.

Pharmaceutical Applications

Research is ongoing into the potential therapeutic applications of TPA·HCl·2H₂O. Its ability to target specific biological pathways makes it a candidate for drug development.

Case Study

- Therapeutic Agents : Investigations into its role in creating new drugs that modulate biological functions related to arsenic toxicity.

Material Science

TPA·HCl·2H₂O is utilized in developing advanced materials, including polymers and nanocomposites. Its unique properties enhance the conductivity and stability of these materials.

Applications

- Nanocomposites : Improves mechanical properties and thermal stability.

- Conductive Polymers : Enhances electrical conductivity for electronic applications.

Biological Research

In biological research, TPA·HCl·2H₂O is used to study the effects of arsenic compounds on biological systems. Its role as a lipophilic cation allows it to interact with cellular membranes, influencing ion transport mechanisms.

Key Findings

- Membrane Interaction : Modifies dielectric properties of cellular membranes, enhancing transmembrane flux.

- Mitochondrial Uptake : Influences mitochondrial function, impacting cellular homeostasis.

Mechanism of Action

The mechanism of action of tetraphenylarsonium chloride hydrochloride dihydrate primarily involves its ability to form stable complexes with anions. This property allows it to act as a cation exchange reagent, facilitating the exchange of anions in various chemical and biological systems . The molecular targets and pathways involved include interactions with cellular membranes and ion channels, influencing ion transport and cellular homeostasis.

Comparison with Similar Compounds

Research Insights

- Crystallography : TPACl·HCl·2H₂O exhibits a distorted tetrahedral geometry around the arsenic atom, confirmed via X-ray diffraction .

- Sensor Development : TPACl·HCl·2H₂O-based membranes show high selectivity for terazosin hydrochloride dihydrate in pharmaceuticals, with a detection limit of 1.2 μM .

- Environmental Impact : TPACl·HCl·2H₂O’s arsenic content necessitates strict disposal protocols to prevent ecosystem contamination .

Biological Activity

Tetraphenylarsonium chloride hydrochloride dihydrate (TPA·HCl·2H₂O) is an organoarsenic compound with a variety of biological activities. This article provides a detailed overview of its biological effects, applications, and relevant research findings.

- Molecular Formula : CHAsCl·HCl·2HO

- Molecular Weight : 455.25 g/mol

- CAS Number : 123334-18-9

- Appearance : White crystalline solid, soluble in polar organic solvents.

Tetraphenylarsonium chloride acts primarily as a lipophilic cation, which can influence various biological systems through its interactions with cellular membranes and organelles. Its mechanism of action includes:

- Inhibition of Energy Transduction : TPA has been shown to inhibit oxidative phosphorylation in mitochondria, affecting ATP synthesis by disrupting proton gradients across mitochondrial membranes .

- Effects on Bacterial Motility : Studies have indicated that TPA alters the motility of Bacillus subtilis, reducing swimming speed and affecting cellular processes such as ATP concentration and tumbling behavior .

- Calcium Release Modulation : TPA's interaction with calcium channels has been documented, where it influences calcium release from the sarcoplasmic reticulum in muscle fibers .

Biological Applications

This compound is utilized in various fields due to its unique properties:

- Organic Synthesis : It serves as a reagent for synthesizing arsonium salts, which are important intermediates in organic chemistry .

- Analytical Chemistry : TPA is employed for detecting and quantifying arsenic compounds, aiding environmental and health studies .

- Pharmaceutical Research : Investigations into TPA's potential therapeutic applications are ongoing, particularly in targeting specific biological pathways associated with diseases .

Case Studies and Research Findings

- Energy Transduction Inhibition :

- Impact on Bacterial Physiology :

- Calcium Dynamics :

Toxicological Profile

Despite its useful applications, tetraphenylarsonium chloride also poses toxicity risks:

- Toxicity Levels : It is classified as toxic if swallowed or inhaled, with significant effects on aquatic life noted. Precautionary measures are recommended during handling to avoid environmental contamination .

- Health Effects : Prolonged exposure may lead to systemic toxicity, necessitating careful consideration in laboratory settings .

Q & A

Q. How should researchers resolve contradictions in reported analytical data (e.g., chloride content)?

- Troubleshooting : Discrepancies may arise from hydration state or trace impurities. Pre-dry samples rigorously and validate methods with certified reference materials (CRMs). Cross-check via independent techniques (e.g., ion chromatography vs. titration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.